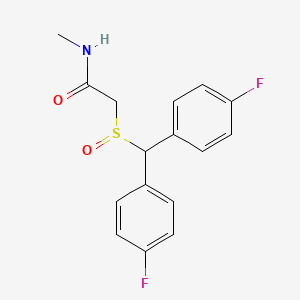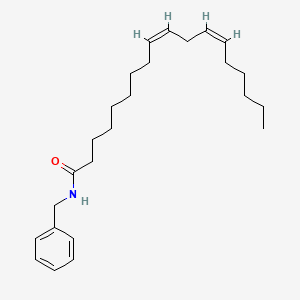
N-benzyllinoléamide
Vue d'ensemble
Description
“N-benzyllinoleamide” is a natural product that can be isolated from Lepidium meyenii Walp . It has been found to have pharmaceutical properties against exercise-induced fatigue .
Synthesis Analysis
Based on known and suspected macamides, 19 possible macamides were synthesized and characterized . The majority of these amides displayed excellent inhibitory potency (IC50 ≈ 20-300 nM) toward the recombinant mouse, rat, and human sEH .
Molecular Structure Analysis
The molecular formula of “N-benzyllinoleamide” is C25H39NO . Its molecular weight is 369.6 g/mol .
Chemical Reactions Analysis
The inhibitory potency of L. meyenii extracts directly correlates with the sum of concentration/IC50 ratios of macamides present . This suggests that “N-benzyllinoleamide” may play a significant role in the chemical reactions of L. meyenii extracts .
Physical And Chemical Properties Analysis
“N-benzyllinoleamide” is a solid compound . It has a solubility of 100 mg/mL in DMSO .
Applications De Recherche Scientifique
Neuroprotection
N-benzyllinoléamide a montré un potentiel neuroprotecteur. Une étude a révélé que le N-benzyl Eicosapentaenamide, un type de macamide, atténue considérablement la taille de l'infarctus cérébral et améliore les troubles neurocomportementaux après une lésion cérébrale hypoxique-ischémique chez des souris nouveau-nées . Il a inhibé l'apoptose des cellules neuronales après un défi ischémique et amélioré la survie et la prolifération des cellules neuronales grâce à l'activation de la signalisation AKT phosphorylée .
Propriétés antifatigue
This compound a été étudié pour ses propriétés antifatigue. Dans une étude, il a été constaté que le N-benzyloleamide prolongeait de manière significative le temps de nage épuisant chez les souris . Les taux d'acide lactique, d'ammoniac sanguin et de la déshydrogénase lactique ont été considérablement réduits, tandis que les taux de glycogène hépatique et d'acide gras non estérifié ont été considérablement augmentés . Ceci indique que le N-benzyloleamide possède une propriété pharmaceutique contre la fatigue induite par l'exercice .
Amélioration de l'état antioxydant
This compound a été trouvé pour améliorer l'état antioxydant. Les teneurs en malondialdéhyde (MDA) dans le cerveau, les muscles et le foie ont été considérablement réduites, tandis que les activités de la superoxyde dismutase (SOD) et de la glutathion peroxydase (GSH-PX) dans le cerveau, les muscles et le foie ont été considérablement augmentées dans le groupe à forte dose de N-benzyloleamide . Ceci suggère que le N-benzyloleamide peut aider à améliorer l'état antioxydant de l'organisme et protéger potentiellement contre le stress oxydatif .
Mécanisme D'action
Target of Action
N-Benzyllinoleamide primarily targets the soluble epoxide hydrolase (sEH) . sEH is an enzyme that degrades epoxy fatty acids (EpFAs), lipid mediators with primarily anti-inflammatory, analgesic, anti-hypertensive, and antiapoptotic activities .
Mode of Action
N-Benzyllinoleamide acts as an inhibitor of sEH . By inhibiting sEH, N-Benzyllinoleamide stabilizes endogenous levels of EpFAs, enhancing their bioavailability and biological functions .
Biochemical Pathways
The inhibition of sEH by N-Benzyllinoleamide affects the metabolism of EpFAs . EpFAs are derived from the cytochrome P450 oxidation of polyunsaturated fatty acids . The stabilization of EpFAs by N-Benzyllinoleamide enhances their anti-inflammatory, analgesic, anti-hypertensive, and antiapoptotic activities .
Pharmacokinetics
N-Benzyllinoleamide is orally bioavailable . Following oral administration in rats, N-Benzyllinoleamide displayed acceptable pharmacokinetic characteristics
Result of Action
The inhibition of sEH by N-Benzyllinoleamide leads to the alleviation of inflammatory pain . This is likely due to the enhanced bioavailability and biological functions of EpFAs .
Analyse Biochimique
Biochemical Properties
N-benzyllinoleamide interacts with several enzymes, proteins, and other biomolecules. It is selective for soluble epoxide hydrolase (sEH) over fatty acid amide hydrolase (FAAH), indicating its specific interaction with these enzymes . The nature of these interactions is crucial for the biochemical reactions in which N-benzyllinoleamide participates.
Cellular Effects
N-benzyllinoleamide has significant effects on various types of cells and cellular processes. It inhibits the production of NF-κB and activates nuclear factor erythroid 2-related factor 2 (Nrf2) in Neuro2a murine neuroblastoma cells . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N-benzyllinoleamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its inhibitory action on sEH .
Propriétés
IUPAC Name |
(9Z,12Z)-N-benzyloctadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWLCIANOBCQGW-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18286-71-0 | |
| Record name | N-Benzyl-linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018286710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-BENZYL-LINOLEAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4OF5ZU43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the potential benefits of N-benzyllinoleamide related to exercise performance?
A1: Research suggests that N-benzyllinoleamide might have anti-fatigue properties, specifically in the context of exercise. A study using a mouse model demonstrated that administration of N-benzyllinoleamide could prolong exhaustive swimming time. [] This effect was linked to modulated energy metabolism, including increased liver glycogen and non-esterified fatty acid levels, as well as reduced lactic acid, blood ammonia, and lactate dehydrogenase levels after exercise. [] Additionally, the compound appears to improve antioxidant status, as evidenced by decreased malondialdehyde content and increased superoxide dismutase and glutathione peroxidase activities in the brain, muscle, and liver of mice subjected to swimming exercises. []
Q2: Does N-benzyllinoleamide interact with the endocannabinoid system?
A2: Yes, N-benzyllinoleamide exhibits moderate binding affinity for the cannabinoid CB1 receptor (Ki = 0.48 μM). [] Furthermore, it demonstrates weak inhibition of fatty acid amide hydrolase (FAAH) and potently inhibits anandamide cellular uptake. [] This suggests that N-benzyllinoleamide might exert some of its effects through modulation of the endocannabinoid system.
Q3: What are the implications of N-benzyllinoleamide's interaction with the endocannabinoid system?
A3: While more research is needed, the interaction of N-benzyllinoleamide with the endocannabinoid system could be relevant for its potential therapeutic applications. The endocannabinoid system is involved in various physiological processes, including pain modulation, mood regulation, and immune responses. [] Targeting this system with compounds like N-benzyllinoleamide could offer novel therapeutic strategies for conditions related to these processes.
Q4: Are there any analytical methods available to identify and quantify N-benzyllinoleamide in Maca samples?
A4: Yes, several analytical methods have been developed to identify and quantify N-benzyllinoleamide in Maca samples. High-performance liquid chromatography coupled with ultraviolet and mass spectrometry (HPLC-UV-MS/MS) has been successfully employed for this purpose. [, ] This technique enables the separation, identification, and quantification of N-benzyllinoleamide and other macamides present in complex plant matrices.
Q5: How do the levels of N-benzyllinoleamide vary among different Maca varieties?
A5: Research indicates that the concentration of macamides, including N-benzyllinoleamide, can vary significantly among different Maca varieties. For instance, a study comparing yellow, black, white, and purple Maca varieties found that yellow and black Maca had the highest concentrations of macamides, followed by white and purple Maca. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B593370.png)
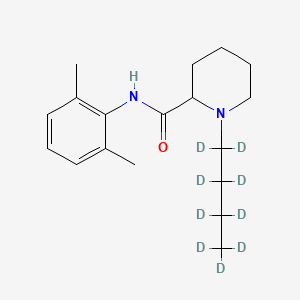

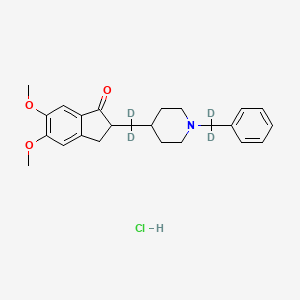

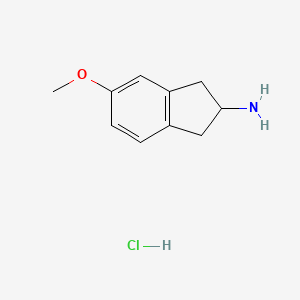

![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)
